B1194711 2-amino-6-bromo-1,3-benzothiazol-4-ol (BT2)

2-amino-6-bromo-1,3-benzothiazol-4-ol (BT2)

Cat. No. B1194711
InChI Key: BDPNQSDLTBROFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-6-bromo-1,3-benzothiazol-4-ol

Scientific Research Applications

Molecular Structure and Interaction Studies

  • Hydrogen and Halogen Bonding Patterns : BT2 and its derivatives exhibit molecular structures characterized by various interactions, including weak hydrogen bonds, halogen bonds, and pi–pi interactions, as shown in studies involving X-ray crystallography and DFT calculations (Čičak et al., 2010).

Photophysical and Chemical Properties

  • Fluorescent and Colorimetric pH Probe : Derivatives of BT2 have been used to create highly water-soluble fluorescent and colorimetric pH probes. Such probes can be useful for monitoring acidic and alkaline solutions and have potential applications in intracellular pH imaging (Diana et al., 2020).
  • Corrosion Inhibition : BT2 derivatives have been investigated for their corrosion inhibiting effects on steel in acidic solutions. Their efficiency in protecting against corrosion is supported by electrochemical studies and quantum chemical parameters (Hu et al., 2016).

Synthesis and Characterization

  • Synthesis of Organic Reagents : BT2 has been synthesized and analyzed for use as an organic reagent, with applications in analytical chemistry, particularly in the detection of certain metal ions (Naser et al., 2012).

Environmental Impact and Exposure

  • Human Exposure Analysis : Benzothiazole derivatives, including BT2, have been studied for their occurrence in human urine samples from various countries. This research provides insights into human exposure to these compounds in different environments (Asimakopoulos et al., 2013).

Biomedical Applications

  • Antitumor Agents : Specific BT2 derivatives have been developed as potent and selective antitumor agents, showing nanomolar activity against various human cancer cell lines (Bradshaw et al., 2001).

Computational Studies

  • Electronic Parameters and Corrosion Inhibition : Computational studies have shown that the electronic properties of BT2 derivatives can correlate with their corrosion inhibitive performance. This relationship is crucial for understanding and optimizing their application in corrosion inhibition (Behzadi & Forghani, 2017).

properties

Product Name

2-amino-6-bromo-1,3-benzothiazol-4-ol (BT2)

InChI Key

BDPNQSDLTBROFQ-UHFFFAOYSA-N

SMILES

NC=1SC=2C(N=1)=C(C=C(C=2)Br)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.